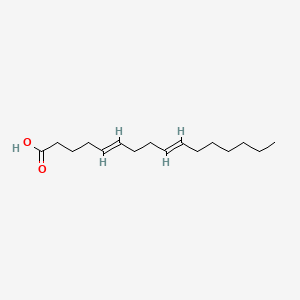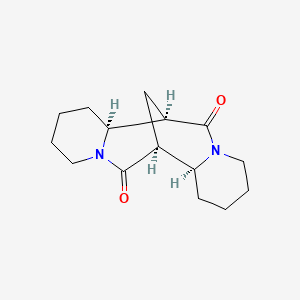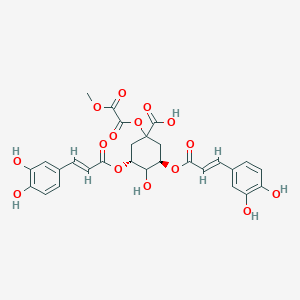
Thallium-206
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A heavy, bluish white metal, atomic number 81, atomic weight [204.382; 204.385], symbol Tl.
Applications De Recherche Scientifique
Use in Lead Isotope Analysis
Thallium, including isotopes like Thallium-206, plays a crucial role in the field of analytical chemistry, particularly in the accurate measurement of lead isotopic ratios. Research conducted by Ehrlich, Karpas, Ben-dor, and Halicz (2001) in the Journal of Analytical Atomic Spectrometry demonstrated that using thallium as an internal standard in multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) can correct for mass discrimination and instrumental drift, enhancing precision in lead isotope ratio measurements (Ehrlich et al., 2001).
Environmental Monitoring and Source Identification
This compound's isotopic composition has been employed in environmental studies to track and identify sources of contamination. Liu et al. (2016) in Environmental Pollution used lead isotopic compositions, including this compound, to identify sources of thallium contamination in surface sediments in the Pearl River Basin, China. This method enabled the differentiation between natural and anthropogenic sources of lead and thallium (Liu et al., 2016).
Medical Imaging and Diagnostics
Thallium isotopes, including this compound, have applications in medical imaging. Radioisotopes of thallium have been used in cardiovascular imaging. This utility stems from thallium's physical properties and its ability to form compounds that can be used in diagnostic procedures (Blumenthal, Sellers, & Koval, 2013).
Archaeological and Historical Studies
In archaeological research, the isotopic analysis of metals, including this compound, has been utilized to investigate historical artifacts. For example, Resano et al. (2010) in Analytica Chimica Acta used thallium for lead isotopic analysis in the study of ancient bronze coins, enhancing our understanding of historical metallurgy and trade (Resano et al., 2010).
Propriétés
Numéro CAS |
15035-09-3 |
|---|---|
Formule moléculaire |
Tl |
Poids moléculaire |
205.97611 g/mol |
Nom IUPAC |
thallium-206 |
InChI |
InChI=1S/Tl/i1+2 |
Clé InChI |
BKVIYDNLLOSFOA-NJFSPNSNSA-N |
SMILES isomérique |
[206Tl] |
SMILES |
[Tl] |
SMILES canonique |
[Tl] |
Synonymes |
Thallium Thallium 205 Thallium-205 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)

![[(E,2S,3R)-2-[[(E)-12-anthracen-9-yldodec-11-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233326.png)



![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1233331.png)


![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)

